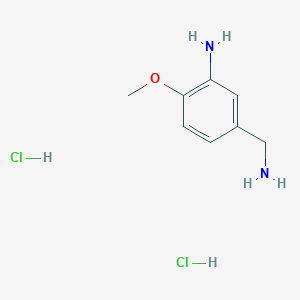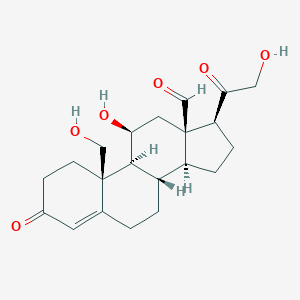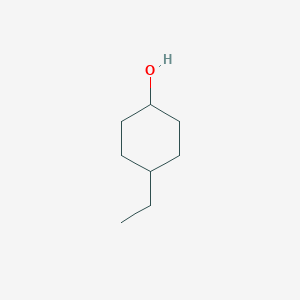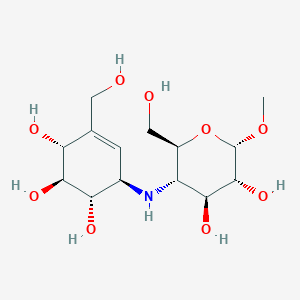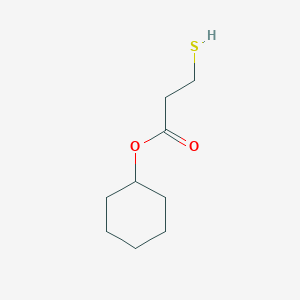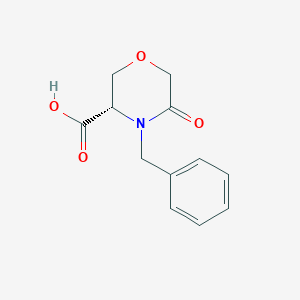
4,4'-(Oxybis(methylene))bis(7-oxabicyclo(4.1.0)heptane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4'-(Oxybis(methylene))bis(7-oxabicyclo(4.1.0)heptane), commonly known as OBOC, is a bicyclic compound that has gained significant attention in scientific research due to its unique chemical and physical properties. OBOC is a colorless, odorless, and stable compound that is widely used in various fields of research, including chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The exact mechanism of action of OBOC is not fully understood. However, it is believed that the compound works by binding to specific receptors in the body, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
OBOC has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anticancer, and antimicrobial properties. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. Additionally, OBOC has been shown to possess antimicrobial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using OBOC in lab experiments is its stability and ease of synthesis. The compound is also relatively inexpensive, making it an attractive option for researchers on a tight budget. However, one of the limitations of using OBOC is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research involving OBOC. One potential area of research is the development of new drug candidates using OBOC as a scaffold. Additionally, further research is needed to fully understand the mechanism of action of OBOC and its potential applications in various fields of research. Finally, there is a need for the development of new methods for synthesizing OBOC that are more efficient and environmentally friendly.
Méthodes De Synthèse
The synthesis of OBOC involves the reaction of formaldehyde with 1,3-dioxane in the presence of a catalyst, such as sulfuric acid. The resulting product is then purified through distillation and recrystallization to obtain pure OBOC.
Applications De Recherche Scientifique
OBOC has been extensively used in scientific research for various applications such as drug discovery, combinatorial chemistry, and material science. OBOC is widely used in drug discovery as a scaffold for the synthesis of small molecules with potential therapeutic properties. The unique structure of OBOC allows for the creation of diverse chemical libraries that can be screened for potential drug candidates.
Propriétés
Numéro CAS |
103946-55-0 |
|---|---|
Nom du produit |
4,4'-(Oxybis(methylene))bis(7-oxabicyclo(4.1.0)heptane) |
Formule moléculaire |
C14H22O3 |
Poids moléculaire |
238.32 g/mol |
Nom IUPAC |
3-(7-oxabicyclo[4.1.0]heptan-3-ylmethoxymethyl)-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C14H22O3/c1-3-11-13(16-11)5-9(1)7-15-8-10-2-4-12-14(6-10)17-12/h9-14H,1-8H2 |
Clé InChI |
RRXFVFZYPPCDAW-UHFFFAOYSA-N |
SMILES |
C1CC2C(O2)CC1COCC3CCC4C(C3)O4 |
SMILES canonique |
C1CC2C(O2)CC1COCC3CCC4C(C3)O4 |
Synonymes |
DI(CYCLOHEXENEEPOXIDEMETHYL)ETHER |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2R,3S,4S)-3-(phenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B34552.png)
